molecular formula C14H13Br2Sb B14673078 Benzyl(dibromomethyl)phenylstibane CAS No. 38611-73-3

Benzyl(dibromomethyl)phenylstibane

Cat. No.: B14673078
CAS No.: 38611-73-3
M. Wt: 462.82 g/mol
InChI Key: MSPGVDDRHLLJNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl(dibromomethyl)phenylstibane is an organoantimony compound featuring a stibane (Sb) center bonded to a benzyl group, a dibromomethyl group, and a phenyl group. This structure confers unique reactivity due to the combination of antimony’s metalloid properties, bromine’s electronegativity, and aromatic substituents.

Properties

CAS No.

38611-73-3

Molecular Formula

C14H13Br2Sb

Molecular Weight

462.82 g/mol

IUPAC Name

benzyl-(dibromomethyl)-phenylstibane

InChI

InChI=1S/C7H7.C6H5.CHBr2.Sb/c1-7-5-3-2-4-6-7;1-2-4-6-5-3-1;2-1-3;/h2-6H,1H2;1-5H;1H;

InChI Key

MSPGVDDRHLLJNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C[Sb](C2=CC=CC=C2)C(Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl(dibromomethyl)phenylstibane typically involves the reaction of triphenylstibine with benzyl bromide in the presence of a brominating agent such as N-bromosuccinimide (NBS). The reaction is carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions. The general reaction scheme is as follows:

Ph3Sb+BnBr+NBSPh2Sb(Bn)(CBr2H)\text{Ph}_3\text{Sb} + \text{BnBr} + \text{NBS} \rightarrow \text{Ph}_2\text{Sb(Bn)(CBr}_2\text{H)} Ph3​Sb+BnBr+NBS→Ph2​Sb(Bn)(CBr2​H)

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled synthesis. The use of photochemical bromination techniques can also be employed to enhance the yield and purity of the product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzylic alcohols or carboxylic acids.

    Substitution: The compound can participate in electrophilic substitution reactions, where the bromine atoms can be replaced by other nucleophiles such as hydroxyl or amino groups.

    Reduction: Reduction of the dibromomethyl group can yield benzyl(phenyl)stibane derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).

Major Products Formed:

Scientific Research Applications

Benzyl(dibromomethyl)phenylstibane has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl(dibromomethyl)phenylstibane involves its interaction with molecular targets through the antimony atom. The compound can form coordination complexes with various ligands, influencing biochemical pathways and catalytic processes. The dibromomethyl group can undergo nucleophilic substitution, leading to the formation of reactive intermediates that participate in further chemical transformations .

Comparison with Similar Compounds

Key Differences:

Property This compound BMX-2 (3-chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone)
Core Structure Antimony-centered organometallic Oxygen-containing furanone
Halogenation Dibromomethyl group Dibromomethyl and chlorine substituents
Toxicity Limited data; antimony toxicity likely High carcinogenicity (mutagenic in Ames test)
Environmental Impact Unknown Prioritized as bladder carcinogens in drinking water

Research Findings :

  • BMX-2 exhibits mutagenic potency comparable to MX (~50% of MX’s activity in Ames tests) .

Dibromomethyl-Benzoxazolone Derivatives

5-(Dibromomethyl)-3-methyl-6-nitrobenzoxazolone (Compound 3) shares the dibromomethyl functional group with this compound. This compound is used in TDAE (tetrakis(dimethylamino)ethylene)-mediated syntheses of oxiranes (epoxides) .

Key Differences:

Property This compound 5-(Dibromomethyl)-3-methyl-6-nitrobenzoxazolone
Reactivity Antimony-mediated catalysis (hypothetical) Nucleophilic α-bromocarbanion generation
Applications Potential catalytic or material uses Oxirane synthesis (72% yield with p-cyanobenzaldehyde)
Stability Likely air/moisture-sensitive Stable under anhydrous, low-temperature conditions

Research Findings :

  • Compound 3 reacts with aromatic aldehydes to form cis/trans oxiranes (46–72% yields), with steric hindrance affecting o-substituted aldehydes .
  • Antimony’s redox activity in this compound may enable unique reaction pathways, though experimental data are lacking.

Brominated Butenoic Acids (BEMX Series)

BEMX compounds, such as (E)-2-chloro-3-(dibromomethyl)-4-oxobutenoic acid (BEMX-2), are structurally distinct but share halogenated alkyl motifs. These DBPs are less studied than BMX analogs but highlight the ubiquity of dibromomethyl groups in toxic environmental contaminants .

Key Differences:

Property This compound BEMX-2
Functional Groups Antimony, aromatic rings Carboxylic acid, ketone
Toxicity Profile Antimony-related toxicity (e.g., respiratory) Suspected carcinogen

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.